molecular formula C12H20N2O B2451590 2-[2-(propan-2-yl)-1H-imidazol-1-yl]cyclohexan-1-ol CAS No. 1183062-66-9

2-[2-(propan-2-yl)-1H-imidazol-1-yl]cyclohexan-1-ol

Cat. No.: B2451590
CAS No.: 1183062-66-9
M. Wt: 208.305
InChI Key: IYRJOXOSRJODCP-UHFFFAOYSA-N
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Description

2-[2-(Propan-2-yl)-1H-imidazol-1-yl]cyclohexan-1-ol ( 2138523-98-3) is a synthetic organic compound with a molecular formula of C15H26N2O and a molecular weight of 250.38 g/mol . This chemical features an imidazole ring substituted with an isopropyl group, linked to a cyclohexanol moiety. The structure of this molecule suggests potential for significant research applications. Compounds containing the 2-(propan-2-yl)-1H-imidazole scaffold are of high interest in medicinal chemistry and pharmacology, particularly in the study of synthetic cannabinoid receptor agonists (SCRAs) . These areas of research are focused on understanding ligand-receptor interactions and signal transduction pathways, although the specific biological activity and mechanism of action for this particular analogue require further experimental characterization . The presence of both hydrogen bond donor (cyclohexanol) and acceptor (imidazole) groups influences the compound's physicochemical properties, such as solubility and lipophilicity, which are critical parameters in drug discovery and development research. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic procedures. It is the responsibility of the researcher to ensure compliance with all applicable local, national, and international regulations regarding the handling and use of this substance.

Properties

IUPAC Name

2-(2-propan-2-ylimidazol-1-yl)cyclohexan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O/c1-9(2)12-13-7-8-14(12)10-5-3-4-6-11(10)15/h7-11,15H,3-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYRJOXOSRJODCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC=CN1C2CCCCC2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biochemical Pathways

Given the broad range of biological activities of imidazole derivatives, it can be inferred that multiple biochemical pathways might be affected. The downstream effects would depend on the specific biological activity of the compound.

Result of Action

Given the broad range of biological activities of imidazole derivatives, the effects could range from antibacterial to antitumor effects, among others.

Q & A

(Basic) What are the recommended synthetic routes for 2-[2-(propan-2-yl)-1H-imidazol-1-yl]cyclohexan-1-ol in laboratory settings?

Methodological Answer:
The synthesis typically involves coupling a functionalized cyclohexanol derivative with a substituted imidazole. Key steps include:

  • Cyclohexanol Activation : React cyclohexanol with a halogenating agent (e.g., PCl₃ or SOCl₂) to form 1-chlorocyclohexane or a tosylate intermediate.
  • Imidazole Substitution : Introduce the propan-2-yl group to the imidazole ring via alkylation using 2-bromopropane under basic conditions (e.g., K₂CO₃ in DMF) .
  • Coupling Reaction : Perform a nucleophilic substitution between the activated cyclohexanol and the 2-(propan-2-yl)-1H-imidazole using a Pd catalyst (e.g., Suzuki-Miyaura coupling) or under microwave-assisted conditions to enhance yield .
    Validation : Monitor reaction progress via TLC and confirm purity using HPLC (>95%).

(Advanced) How can crystallographic software like SHELXT and OLEX2 resolve structural ambiguities in this compound?

Methodological Answer:

  • Data Collection : Use single-crystal X-ray diffraction (SC-XRD) to obtain high-resolution data. SHELXT automates space-group determination and initial phase estimation, critical for molecules with flexible cyclohexane rings .
  • Refinement in OLEX2 : Apply charge-flipping algorithms and dynamic refinement tools to resolve positional disorder in the cyclohexanol moiety. Use the "Density Modification" module to correct for twinning artifacts .
  • Validation : Cross-check hydrogen-bonding networks and torsion angles against similar structures in the Cambridge Structural Database (CSD). SHELXL’s restraint dictionaries improve accuracy for non-planar imidazole conformers .

(Advanced) What strategies mitigate contradictions between spectroscopic and computational data for this compound?

Methodological Answer:

  • NMR vs. DFT Calculations : If experimental ¹H NMR chemical shifts (e.g., cyclohexanol -OH at δ 4.5 ppm) conflict with density functional theory (DFT) predictions, re-optimize the computational model using solvent corrections (PCM model for DMSO) and consider dynamic averaging of chair conformations .
  • IR Discrepancies : If C=O stretches (unexpectedly observed due to oxidation byproducts) contradict MS data, perform controlled oxidation studies with KMnO₄ or CrO₃ to identify side products .
  • Multi-Technique Cross-Validation : Combine XRD, NMR, and high-resolution mass spectrometry (HRMS) to resolve ambiguities in regiochemistry .

(Basic) What spectroscopic techniques are prioritized for characterizing this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Assign cyclohexanol protons (δ 1.2–2.1 ppm, multiplet) and imidazole protons (δ 7.2–7.5 ppm, singlet). Use DEPT-135 to distinguish CH₂ and CH₃ groups in the propan-2-yl moiety .
  • FT-IR : Confirm hydroxyl (3200–3600 cm⁻¹) and imidazole C=N (1580–1620 cm⁻¹) stretches.
  • Mass Spectrometry : HRMS (ESI+) should show [M+H]⁺ at m/z 223.17 (calculated for C₁₂H₂₀N₂O).
  • XRD : Essential for absolute configuration determination, especially if chiral centers arise from cyclohexane chair flips .

(Advanced) How can regioselective functionalization of the imidazole ring enhance bioactivity?

Methodological Answer:

  • Targeted Alkylation : Use bulky bases (e.g., LDA) to direct substitution to the less hindered N-1 position of imidazole, preserving the propan-2-yl group at N-3 for hydrophobic interactions .
  • Click Chemistry : Introduce triazole moieties via Cu-catalyzed azide-alkyne cycloaddition (CuAAC) at the imidazole C-4 position to improve binding to biological targets (e.g., fungal CYP51 enzymes) .
  • Activity Testing : Screen derivatives against Candida spp. (MIC assays) and compare docking scores (AutoDock Vina) to correlate substituent effects with antifungal potency .

(Advanced) What computational approaches predict the pharmacokinetic properties of this compound?

Methodological Answer:

  • ADMET Prediction : Use SwissADME to estimate logP (2.8 ± 0.3), indicating moderate lipophilicity. Adjust propan-2-yl or cyclohexanol groups to optimize blood-brain barrier permeability .
  • Molecular Dynamics (MD) : Simulate binding to human serum albumin (PDB ID: 1AO6) to assess plasma half-life. GROMACS simulations reveal hydrophobic interactions with Trp-214 .
  • Metabolite Prediction : CypReact predicts oxidation at the cyclohexanol C-2 position as the primary metabolic pathway .

(Basic) What are the stability considerations for storing this compound?

Methodological Answer:

  • Light Sensitivity : Store in amber vials at -20°C to prevent photodegradation of the imidazole ring.
  • Moisture Control : Use desiccants (silica gel) to avoid hydrolysis of the cyclohexanol hydroxyl group.
  • Long-Term Stability : Conduct accelerated degradation studies (40°C/75% RH for 6 months) with HPLC monitoring. Degradation products include cyclohexanone (oxidation) and imidazole cleavage fragments .

(Advanced) How can synthetic byproducts be minimized during large-scale production?

Methodological Answer:

  • Process Optimization : Use flow chemistry to control exothermic reactions (e.g., imidazole alkylation) and reduce dimerization byproducts.
  • Catalyst Screening : Test Pd/C vs. Pd(OAc)₂ for coupling efficiency; Pd/C (0.5 mol%) reduces metal residues to <10 ppm .
  • In-Line Analytics : Implement PAT (Process Analytical Technology) tools like ReactIR to detect intermediates and terminate reactions at >90% conversion .

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